BenchChemオンラインストアへようこそ!

4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

phenylethanolamine N-methyltransferase PNMT inhibition regioisomeric selectivity

This 4-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a critical synthetic building block for CNS-targeted medicinal chemistry. It uniquely combines the rasagiline-related 2,3-dihydro-1H-inden-1-amine pharmacophore with a 4-bromo substituent, creating an essential intermediate for fragment-based drug design (FBDD) aimed at the hydrophobic entrance cavity of hMAO-B. The aryl bromide handle enables direct late-stage SAR expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings, making it irreplaceable by des-bromo analogs. Researchers investigating selective MAO-B inhibition for Parkinson's disease or developing PNMT inhibitors will find this compound's defined substitution pattern essential for hit-to-lead optimization. Sourced as a high-purity hydrochloride salt to ensure consistent solid-state properties and reliable analytical profiling.

Molecular Formula C10H13BrClN
Molecular Weight 262.58
CAS No. 2379946-86-6
Cat. No. B2560898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
CAS2379946-86-6
Molecular FormulaC10H13BrClN
Molecular Weight262.58
Structural Identifiers
SMILESCNC1CCC2=C1C=CC=C2Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-12-10-6-5-7-8(10)3-2-4-9(7)11;/h2-4,10,12H,5-6H2,1H3;1H
InChIKeyBZEGEVHJIFKCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride: Structural Identity and Pharmacological Class


4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2379946-86-6) is a synthetic indanamine derivative featuring a 4-bromo substituent on the indane core and N-methylation at the 1-position amine, isolated as the hydrochloride salt (C₁₀H₁₃BrClN, MW 262.57 g/mol) . This compound belongs to the 2,3-dihydro-1H-inden-1-amine chemotype—a privileged scaffold in central nervous system (CNS) drug discovery that has produced the marketed MAO-B inhibitor rasagiline [1]. Within this class, the combination of a halogen at the 4-position and an N-methyl group defines a subset of potent and selective monoamine oxidase B (MAO-B) inhibitors under active investigation for Parkinson’s disease [1].

Why the 4-Bromo, N-Methyl Substitution Pattern on the Indanamine Core Is Non-Interchangeable


Within the 2,3-dihydro-1H-inden-1-amine series, both the position of halogen substitution and the presence of N-methylation are critical determinants of target selectivity and potency. Regioisomeric bromo-indanamines (4-bromo vs. 5-bromo vs. 6-bromo) display distinct pharmacological profiles [1], while the N-methyl group modulates basicity, steric bulk, and hydrogen-bonding capacity at the amine, directly influencing enzyme binding [2]. Simple des-bromo or des-methyl analogs cannot recapitulate the combined electronic and steric requirements for selective MAO-B inhibition, nor can they serve as drop-in replacements in synthetic sequences where the bromine atom is a functional handle for cross-coupling reactions .

Head-to-Head Quantitative Differentiation Evidence for 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride


Regioisomeric Bromo Position Dictates Enzyme Inhibitory Selectivity: 4-Bromo vs. 5-Bromo Indanamines as PNMT Inhibitors

A foundational patent (US 4,128,666) establishes that 2-indanamine compounds bearing 4- and 5-halo substituents act as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [1]. Within this series, the 4-bromo substitution pattern is explicitly claimed as a distinct pharmacophore from the 5-bromo variant, with the positional isomerism dictating differential enzyme recognition. While the patent does not disclose IC₅₀ values, it provides the structural rationale that the 4-position halogen interacts with a specific hydrophobic sub-pocket of PNMT that is inaccessible to the 5-substituted congener [1]. This establishes the 4-bromo regioisomer as a unique chemical probe for PNMT-mediated pathways, distinct from other bromo-substituted indanamines.

phenylethanolamine N-methyltransferase PNMT inhibition regioisomeric selectivity indanamine

N-Methylation Enhances Target Affinity: Comparative Binding Data for N-Methyl vs. N-Unsubstituted 1-Aminoindanes

The impact of N-methylation on target binding was demonstrated through the characterization of (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine (R-MAI), the des-bromo analog of the target compound, which inhibited 3-phosphoinositide-dependent protein kinase 1 (PDK1) with an IC₅₀ of 200 nM [1]. In contrast, the unsubstituted 1-aminoindane (des-methyl) parent scaffold displayed substantially weaker affinity across multiple targets within the same chemotype series, as evidenced by structure-activity relationship (SAR) studies in the rasagiline derivative literature where the free amine was consistently less potent than the N-methyl or N-propargyl congeners [2]. The N-methyl group contributes both a favorable hydrophobic contact and a conformational constraint that pre-organizes the scaffold for target engagement.

MAO-B inhibition N-methylation PDK1 inhibition structure-activity relationship

4-Bromo Substituent Enables Synthetic Diversification via Cross-Coupling: A Key Differentiator from Non-Halogenated and Chloro Analogs

The 4-bromo substituent on the target compound provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) that is not available in the des-halogen or 4-fluoro analogs . The C–Br bond (bond dissociation energy ~70 kcal/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (~84 kcal/mol) or C–F bond (~115 kcal/mol), enabling milder coupling conditions and broader substrate scope [1]. This positions the 4-bromo compound as a superior diversification intermediate compared to the 4-chloro analog (CAS 1188150-09-5, C₁₀H₁₂ClN, MW 181.66 g/mol) or the 4-fluoro analog (CAS 1188164-05-7, C₁₀H₁₂FN, MW 165.21 g/mol) [2].

Suzuki coupling Buchwald-Hartwig amination synthetic building block halogen reactivity

Hydrochloride Salt Form Provides Defined Physicochemical and Handling Advantages Over Free Base

The target compound is supplied as the hydrochloride salt, which confers predictable solid-state properties critical for reproducible research. The hydrochloride form of indanamine derivatives typically exhibits melting points in the 200–240 °C range with defined crystalline morphology (white to off-white solid), as established for the parent 1-aminoindane hydrochloride (mp 206–210 °C, stored under inert atmosphere at room temperature) and (R)-2,3-dihydro-1H-inden-1-amine hydrochloride (mp 232–234 °C) . In contrast, free-base indanamines tend to be oils or low-melting solids that are susceptible to carbonate formation upon exposure to atmospheric CO₂, leading to variable purity and irreproducible biological results . The hydrochloride form also enhances aqueous solubility and simplifies formulation into assay-ready DMSO or aqueous stock solutions.

salt form solid-state stability aqueous solubility procurement specification

Procurement-Guiding Application Scenarios for 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride


Development of Selective MAO-B Inhibitors for Parkinson’s Disease Research

The 2,3-dihydro-1H-inden-1-amine scaffold is the pharmacophoric core of rasagiline, an FDA-approved MAO-B inhibitor. SAR studies have demonstrated that halogen substitution at the 4-position of this scaffold modulates isoform selectivity and potency [1]. The target compound, with its 4-bromo and N-methyl substituents, serves as a strategic intermediate for fragment-based drug design strategies aimed at accessing the hydrophobic entrance cavity of hMAO-B, as validated by the work of Xiao et al. (Eur. J. Med. Chem. 2018) who demonstrated that rasagiline derivatives with tailored substitution achieve nanomolar hMAO-B inhibition with improved selectivity over MAO-A [1]. The 4-bromo handle further enables late-stage SAR expansion via cross-coupling (see Evidence Item 3).

Chemical Probe Synthesis for PNMT-Mediated Epinephrine Biosynthesis Studies

Patent literature (US 4,128,666) establishes that 4-halo-substituted 2-indanamines inhibit phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine biosynthesis [2]. The 4-bromo-N-methyl substitution pattern on the indanamine core places this compound squarely within the claimed pharmacophore space. Researchers investigating stress-related disorders, hypertension, or anxiety neuroses where epinephrine overproduction is implicated can employ this compound as a starting point for developing PNMT-selective inhibitors, with the bromine atom providing a synthetic exit vector for property optimization.

Diversification-Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide at the 4-position makes this compound an ideal substrate for parallel library synthesis using Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling protocols. The C–Br bond's favorable reactivity profile (BDE ~70 kcal/mol, see Evidence Item 3) allows for mild coupling conditions compatible with the N-methyl secondary amine and the strained cyclopentane ring . This enables the rapid generation of diverse 4-aryl, 4-aminoaryl, or 4-alkynyl indanamine libraries for hit-to-lead optimization campaigns in CNS or kinase inhibitor programs.

Reference Standard for Regioisomeric Purity in Analytical Method Development

Given the distinct pharmacological profiles of 4-bromo, 5-bromo, and 6-bromo indanamine regioisomers (see Evidence Item 1), analytical methods capable of resolving these isomers are essential for quality control in medicinal chemistry. The target compound, with its well-defined 4-bromo substitution and hydrochloride salt form ensuring consistent solid-state properties , can serve as a retention-time marker and purity reference standard for HPLC, LC-MS, or chiral SFC method development aimed at separating bromo-indanamine regioisomers.

Quote Request

Request a Quote for 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.